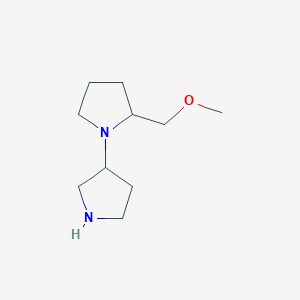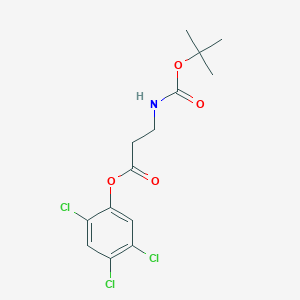
Boc-Beta-Alanine 2,4,5-trichlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Beta-Alanine 2,4,5-trichlorophenyl ester is a chemical compound with the molecular formula C14H16Cl3NO4. It is a derivative of beta-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with 2,4,5-trichlorophenyl. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Beta-Alanine 2,4,5-trichlorophenyl ester typically involves the following steps:
Protection of Beta-Alanine: Beta-alanine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Esterification: The protected Boc-beta-alanine is then esterified with 2,4,5-trichlorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Beta-Alanine 2,4,5-trichlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-beta-alanine and 2,4,5-trichlorophenol.
Deprotection: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield beta-alanine.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Hydrolysis: Boc-beta-alanine and 2,4,5-trichlorophenol.
Deprotection: Beta-alanine.
Aplicaciones Científicas De Investigación
Boc-Beta-Alanine 2,4,5-trichlorophenyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling reactions.
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: It is employed in the preparation of bioconjugates, where peptides are linked to other biomolecules.
Mecanismo De Acción
The mechanism of action of Boc-Beta-Alanine 2,4,5-trichlorophenyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
Boc-beta-alanine: Similar to Boc-Beta-Alanine 2,4,5-trichlorophenyl ester but without the esterified 2,4,5-trichlorophenyl group.
Boc-L-alanine methyl ester: Another Boc-protected amino acid ester, but with a methyl ester group instead of 2,4,5-trichlorophenyl.
Uniqueness
This compound is unique due to the presence of the 2,4,5-trichlorophenyl ester group, which provides additional stability and reactivity compared to other Boc-protected amino acid esters. This makes it particularly useful in specific synthetic applications where these properties are desired .
Propiedades
Fórmula molecular |
C14H16Cl3NO4 |
|---|---|
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H16Cl3NO4/c1-14(2,3)22-13(20)18-5-4-12(19)21-11-7-9(16)8(15)6-10(11)17/h6-7H,4-5H2,1-3H3,(H,18,20) |
Clave InChI |
ZADVZEPSEXEPQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
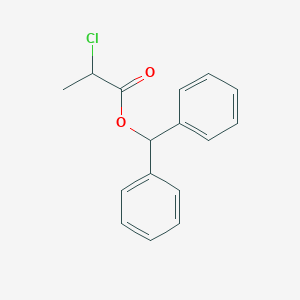
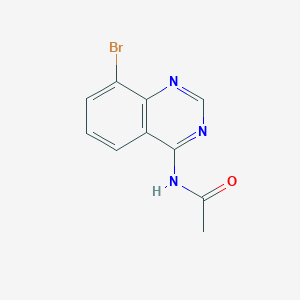
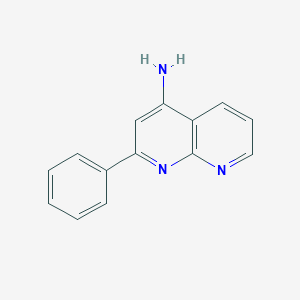
![2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13874879.png)

![2-Bromo-5-[(4-ethylphenyl)methyl]thiophene](/img/structure/B13874886.png)
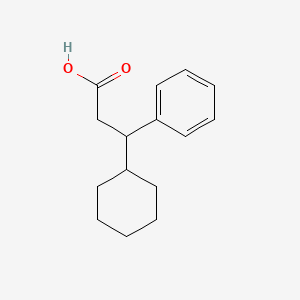
![2-[(4-Ethylphenyl)methyl]thiophen-3-ol](/img/structure/B13874900.png)
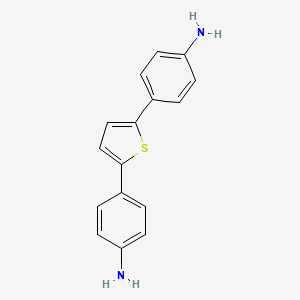
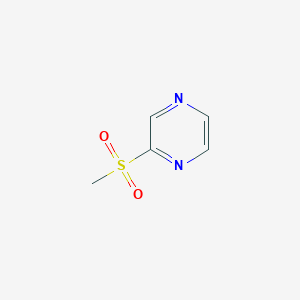
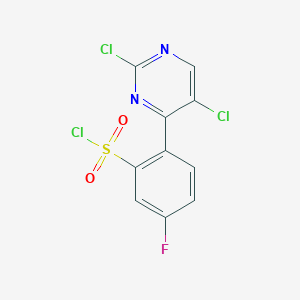
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
